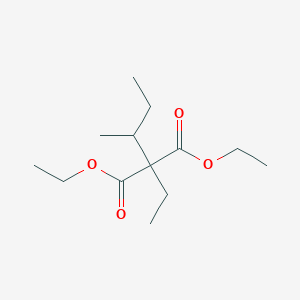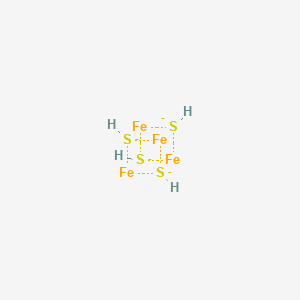
IronSULFUR CLUSTER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron-sulfur clusters (ISCs) are ubiquitous in nature and are essential for many biological processes, including electron transfer, DNA repair, and nitrogen fixation. They are also important for the function of many enzymes, including aconitase, ferredoxin, and nitrogenase.
Aplicaciones Científicas De Investigación
Quantum Mechanics of Iron-Sulfur Clusters
Iron-sulfur clusters are fundamental in biological processes like electron transfer, redox chemistry, and oxygen sensing. A study by Sharma et al. (2014) presented the first quantum calculation of the electronic levels of iron-sulfur clusters, offering insights into their electronic structure and reactivity, which are key in processes like nitrogen fixation, respiration, and photosynthesis (Sharma et al., 2014).
Nature's Modular Structures
Beinert, Holm, and Münck (1997) highlighted the versatility and functional multiplicity of iron-sulfur proteins, found in all life forms. These proteins perform varied functions, including electron transfer, catalysis, and sensing of iron and oxygen, emphasizing their diverse roles in biology (Beinert et al., 1997).
Formation in Bacteria
Iron-sulfur clusters are complexly assembled and inserted into proteins, a process crucial for sustaining life. Frazzon and Dean (2003) discussed the intricacies of this process, highlighting the significance of these clusters in cellular functions and the potential toxicity of iron and sulfur in their free forms (Frazzon & Dean, 2003).
Role as Biological Sensors
Crack et al. (2014) explored the physicochemical properties of iron-sulfur clusters in transcriptional regulators, acting as sensors under various environmental conditions. Their study provided insights into the mechanisms of these clusters in detecting and responding to changes in conditions like oxygen levels and oxidative stress (Crack et al., 2014).
Structural Conversions
Holm and Lo (2016) focused on the reactivity of iron-sulfur clusters, particularly their structural conversions in biological systems. They emphasized the central role of these clusters in core conversion chemistry, vital in understanding various biochemical processes (Holm & Lo, 2016).
Biosynthesis and Functions
Johnson et al. (2005) detailed the biosynthesis and function of iron-sulfur clusters, including their role in electron transfer, enzyme activity, and gene expression regulation. They also discussed the different types of biosynthetic systems and the complex process of iron-sulfur cluster assembly (Johnson et al., 2005).
New Roles in Biology
Johnson (1998) highlighted recent advances in understanding iron-sulfur clusters, including their novel redox, regulatory, and enzymatic roles. This study brought attention to the emerging functions of these clusters in biological processes (Johnson, 1998).
Propiedades
Número CAS |
123920-05-8 |
|---|---|
Nombre del producto |
IronSULFUR CLUSTER |
Fórmula molecular |
Fe4H4S4-4 |
Peso molecular |
355.7 g/mol |
Nombre IUPAC |
iron;sulfanide |
InChI |
InChI=1S/4Fe.4H2S/h;;;;4*1H2/p-4 |
Clave InChI |
PTTXNOSMDBWCQD-UHFFFAOYSA-J |
SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe] |
SMILES canónico |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe] |
Sinónimos |
allo-2-Octulose, 1,4,8-trideoxy-6,7-O-(1-methylethylidene)-5-O-(phenylmethyl)-, dimethyl acetal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



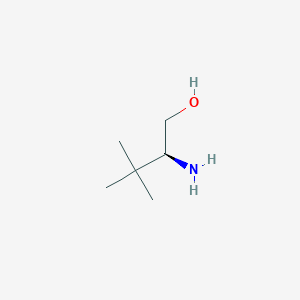
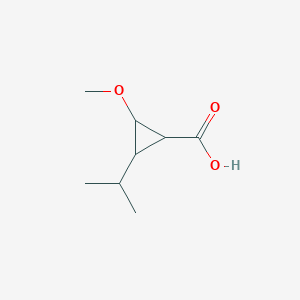
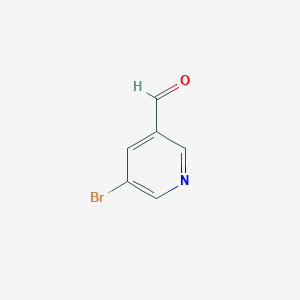
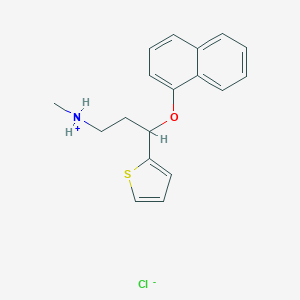
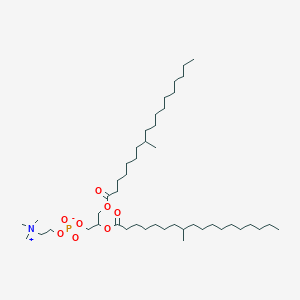
![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B54278.png)
![C-Undecylcalix[4]resorcinarene](/img/structure/B54279.png)
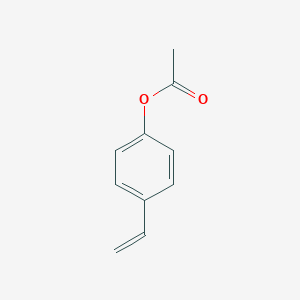
![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B54288.png)
